molecular formula C14H21N7O3 B14949033 propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate

propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B14949033
M. Wt: 335.36 g/mol
InChI Key: QHZYSRPZGFSOMV-UHFFFAOYSA-N
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Description

PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, a triazole ring, and a piperidine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the formation of the triazole ring. The piperidine moiety is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the carboxylate group. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance yield and reduce reaction times. The use of automated systems for precise control of reaction parameters is also common. Industrial methods may also employ greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated versions.

Scientific Research Applications

PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
  • PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(MORPHOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

Uniqueness

What sets PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C14H21N7O3

Molecular Weight

335.36 g/mol

IUPAC Name

propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)triazole-4-carboxylate

InChI

InChI=1S/C14H21N7O3/c1-9(2)23-14(22)11-10(8-20-6-4-3-5-7-20)21(19-16-11)13-12(15)17-24-18-13/h9H,3-8H2,1-2H3,(H2,15,17)

InChI Key

QHZYSRPZGFSOMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCCC3

Origin of Product

United States

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